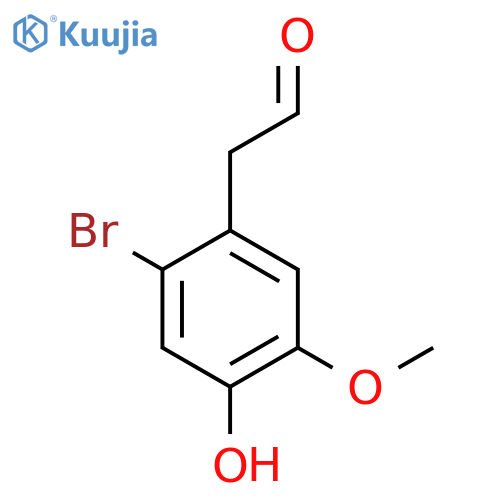

Cas no 1781380-30-0 (2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde)

1781380-30-0 structure

商品名:2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde

- 1781380-30-0

- EN300-1924540

-

- インチ: 1S/C9H9BrO3/c1-13-9-4-6(2-3-11)7(10)5-8(9)12/h3-5,12H,2H2,1H3

- InChIKey: JTOAYYAMJMMFAX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1CC=O)OC)O

計算された属性

- せいみつぶんしりょう: 243.97351g/mol

- どういたいしつりょう: 243.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1924540-0.25g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-0.5g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-0.05g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-2.5g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-10g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-0.1g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1924540-1.0g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1924540-5.0g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1924540-10.0g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1924540-1g |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde |

1781380-30-0 | 1g |

$1129.0 | 2023-09-17 |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1781380-30-0 (2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量